1-(2-Methylpiperidin-1-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone
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Overview
Description
1-(2-METHYLPIPERIDIN-1-YL)-2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features a piperidine ring, a thiophene ring, and a pyrimidine ring with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHYLPIPERIDIN-1-YL)-2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE typically involves multiple steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving appropriate precursors.
Final Assembly: The final compound is assembled by linking the piperidine, thiophene, and pyrimidine rings through appropriate linkers and reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-METHYLPIPERIDIN-1-YL)-2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or tool for studying biological processes.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-METHYLPIPERIDIN-1-YL)-2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(2-METHYLPIPERIDIN-1-YL)-2-{[4-(THIOPHEN-2-YL)-6-(METHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-(2-METHYLPIPERIDIN-1-YL)-2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the trifluoromethyl group and the specific arrangement of the piperidine, thiophene, and pyrimidine rings make 1-(2-METHYLPIPERIDIN-1-YL)-2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE unique
Properties
Molecular Formula |
C17H18F3N3OS2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-(2-methylpiperidin-1-yl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone |
InChI |
InChI=1S/C17H18F3N3OS2/c1-11-5-2-3-7-23(11)15(24)10-26-16-21-12(13-6-4-8-25-13)9-14(22-16)17(18,19)20/h4,6,8-9,11H,2-3,5,7,10H2,1H3 |
InChI Key |
GHPXEXXLPQXYKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |
Origin of Product |
United States |
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